molecular formula C10H9NO3 B1349374 Isoquinoline-3-carboxylic Acid Hydrate CAS No. 203626-75-9

Isoquinoline-3-carboxylic Acid Hydrate

Cat. No. B1349374
M. Wt: 191.18 g/mol
InChI Key: IXFLTVWYYQIVRB-UHFFFAOYSA-N
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Description

Isoquinoline-3-carboxylic acid hydrate is a compound that is part of the isoquinoline family, which are heterocyclic aromatic organic compounds. This particular derivative has a carboxylic acid functional group at the third position of the isoquinoline ring system. The hydrate indicates the presence of water molecules associated with the compound.

Synthesis Analysis

The synthesis of isoquinoline derivatives, including those with a carboxylic acid functional group, can be achieved through various methods. One approach is the Pictet-Spengler reaction, which has been used to synthesize 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue . Another method involves the Bischler-Napieralski reaction, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction to generate tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives . Additionally, a convenient synthesis route for 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives has been developed, which includes cyclocondensation and cyclopropanation steps .

Molecular Structure Analysis

The molecular structure and conformation of isoquinoline carboxylic acids have been studied using various spectroscopic techniques. For instance, 2D DQF-COSY and 2D NOESY NMR analysis have been employed to investigate the rotational isomerism of bicyclic amino acid derivatives related to isoquinoline carboxylic acids . The most stable conformers of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been determined using the B3LYP method with high-level basis sets, and their electronic properties and vibrational modes have been analyzed .

Chemical Reactions Analysis

Isoquinoline carboxylic acids can undergo various chemical reactions. Decarboxylation of tetrahydroisoquinoline-3-carboxylic acid derivatives has been studied, leading to the formation of 4-substituted isoquinoline derivatives . Additionally, gas-phase reactions of substituted isoquinolines to carboxylic acids have been observed in mass spectrometric studies, which can be useful for the characterization of drug candidates .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline carboxylic acids have been investigated through experimental and theoretical techniques. The LUMO-HOMO energy gap has been determined to explain charge transfer within the molecule, and molecular electrostatic potential and total electron density have been used to identify reactive sites . The luminescent properties of organotin carboxylates based on isoquinoline carboxylic acids have been studied, along with their antitumor activities .

Scientific Research Applications

Synthetic Chemistry

Isoquinoline-3-carboxylic acid hydrate is a synthetic intermediate . It has been used to design novel antitumor compounds . The specific methods of application or experimental procedures, technical details, and outcomes are not specified in the source.

Antibacterial Research

Isoquinoline-3-carboxylic acid hydrate (IQ3CA) has been used in antibacterial research . Scanning electron microscopy (SEM) was performed to evaluate the effect of IQ3CA on the ultrastructure of Ac . The concentrations of IQ3CA used were 50 and 25 μg/mL, respectively . The specific outcomes of this research are not detailed in the source.

Antibacterial Activity Against Plant Diseases

Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against several plant bacteria, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL . IQ3CA exhibited a potent protective effect against Ac, with an efficacy of 68.56% at 200 μg/mL . The scanning electron microscopy observations revealed that treatment of Ac cells with IQ3CA at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of Ac were inhibited, and biofilm formation was prevented .

Antibacterial Activity Against Rice Bacterial Leaf Blight

Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against rice bacterial leaf blight (BLB) caused by Xanthomonas oryzae pv. oryzae (Xoo), with an inhibition rate of 94.67% at a concentration of 50 μg/mL . This was comparable to the positive control kasugamycin .

Antibacterial Activity Against Tomato Bacterial Wilt

IQ3CA also showed significant antibacterial activity against tomato bacterial wilt caused by Ralstonia solanacearum (Rs), with an inhibition rate of 96.19% at a concentration of 50 μg/mL . This was comparable to the positive control kasugamycin .

Antibacterial Activity Against Bacterial Fruit Blotch

Furthermore, IQ3CA exhibited significant antibacterial activity against bacterial fruit blotch (BFB) of cucurbits caused by Acidovorax citrulli (Ac), with an inhibition rate of 97.27% at a concentration of 50 μg/mL . This was comparable to the positive control kasugamycin .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Isoquinoline-3-carboxylic Acid Hydrate has shown promise as a lead compound with antibacterial properties against plant diseases . A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together using tris (2-aminoethyl)amine, was synthesized and tested for anti-tumor activity. The results suggest it to be a promising lead for future study .

properties

IUPAC Name

isoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFLTVWYYQIVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371541
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-3-carboxylic Acid Hydrate

CAS RN

203626-75-9, 207399-25-5
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinoline-3-carboxylic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PJ Fagan, E Hauptman, R Shapiro… - Journal of the …, 2000 - ACS Publications
A 96-member “pyridine” library consisting of both rationally chosen and “random” members was used to screen Ullmann ether forming reactions. The reaction of 2-bromo-4,6-…
Number of citations: 303 pubs.acs.org
E Buckle - 2012 - repository.wellesley.edu
The small, non‐peptidic molecule T‐0632 inhibits glucagon‐like peptide‐1 receptor (GLP‐1R), requiring many of the same amino acids to bind as does the natural substrate, GLP‐1. …
Number of citations: 2 repository.wellesley.edu
J Kwon - 2014 - repository.wellesley.edu
Type II diabetes is a highly prevalent disease in the world that is associated with many complications such as heart disease, stroke, hypertension, and blindness. It is a disease caused …
Number of citations: 1 repository.wellesley.edu

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